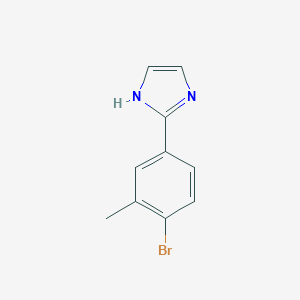
3-Propylthiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propylthiophene-2-carbaldehyde is an organic compound that belongs to the family of thiophenes. It is an important building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of 3-Propylthiophene-2-carbaldehyde is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as proteases and kinases, which are involved in various biochemical processes in the body. This inhibition leads to the disruption of these processes, which can ultimately lead to the death of cancer cells or pests.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Propylthiophene-2-carbaldehyde are not well studied. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Propylthiophene-2-carbaldehyde in laboratory experiments include its versatility as a building block for the synthesis of various organic compounds, its low toxicity, and its relatively simple synthesis method. However, its limitations include its high cost and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on 3-Propylthiophene-2-carbaldehyde. One area of research could focus on the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research could focus on the elucidation of its mechanism of action, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, further research could be conducted on the biochemical and physiological effects of 3-Propylthiophene-2-carbaldehyde, which could help to better understand its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3-Propylthiophene-2-carbaldehyde can be achieved through various methods. One of the most common methods is the reaction of 3-propylthiophene with chloroacetic acid in the presence of a base, such as potassium carbonate. This reaction leads to the formation of 3-Propylthiophene-2-carboxylic acid, which can be further converted to 3-Propylthiophene-2-carbaldehyde by the action of a dehydrating agent, such as phosphorus pentoxide.
Aplicaciones Científicas De Investigación
3-Propylthiophene-2-carbaldehyde has been extensively studied for its various scientific research applications. It is widely used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. For example, it has been used for the synthesis of anti-cancer agents, such as 3-Propylthiophene-2-carboxamide, which has shown promising results in inhibiting the growth of cancer cells. It has also been used for the synthesis of herbicides and insecticides, such as 3-Propylthiophene-2-carboxylic acid esters, which have shown excellent activity against various pests.
Propiedades
Número CAS |
163460-98-8 |
|---|---|
Nombre del producto |
3-Propylthiophene-2-carbaldehyde |
Fórmula molecular |
C8H10OS |
Peso molecular |
154.23 g/mol |
Nombre IUPAC |
3-propylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H10OS/c1-2-3-7-4-5-10-8(7)6-9/h4-6H,2-3H2,1H3 |
Clave InChI |
LVILUBAIANFMFQ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(SC=C1)C=O |
SMILES canónico |
CCCC1=C(SC=C1)C=O |
Sinónimos |
2-Thiophenecarboxaldehyde, 3-propyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




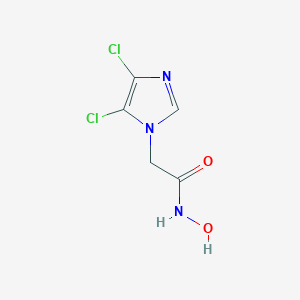
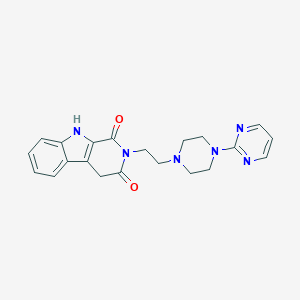
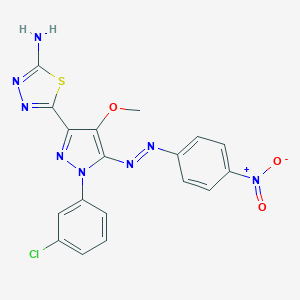
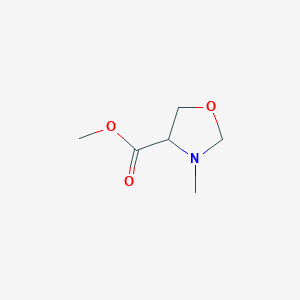
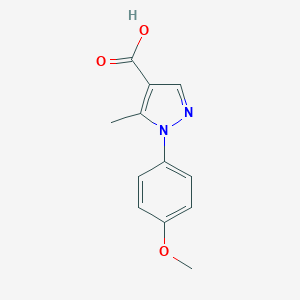
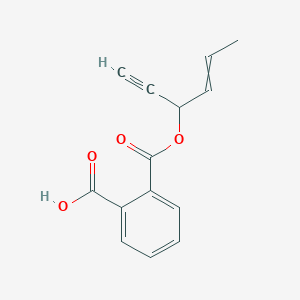

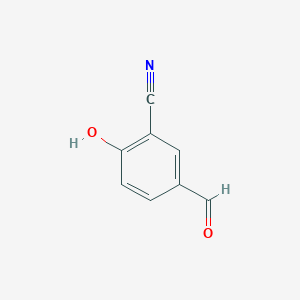

![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)
![(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol](/img/structure/B68094.png)
![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)
